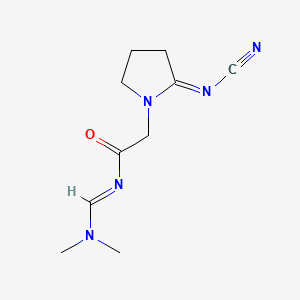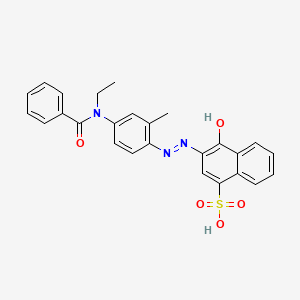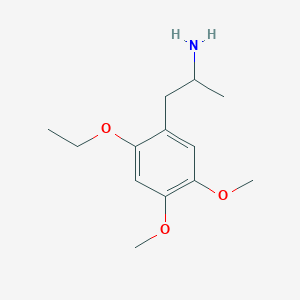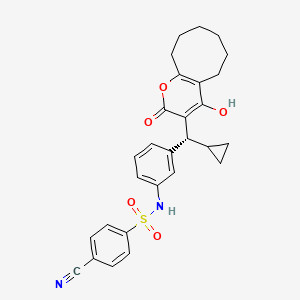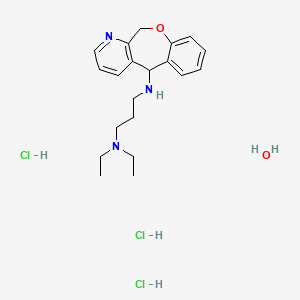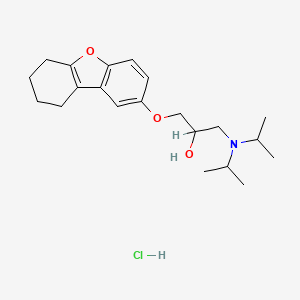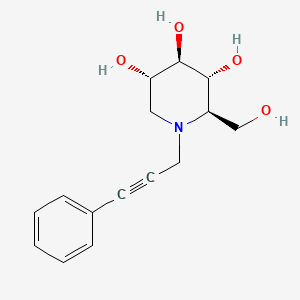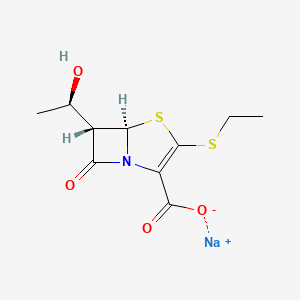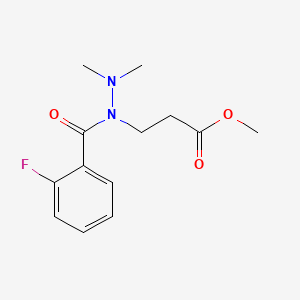
4-(4-Chlorophenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol is a complex organic compound that features a combination of indole, piperazine, and chlorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biological pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol typically involves multiple steps:
-
Formation of the Indole Derivative: : The synthesis begins with the preparation of the indole derivative. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
-
Attachment of the Chlorophenyl Group: : The next step involves the introduction of the 4-chlorophenyl group. This can be done via a Friedel-Crafts alkylation reaction, where the indole derivative reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Formation of the Piperazine Ring: : The piperazine ring is introduced through a nucleophilic substitution reaction. The intermediate compound reacts with piperazine in the presence of a base such as sodium hydride.
-
Final Coupling and Hydroxylation: : The final step involves coupling the intermediate with 4-(3-methyl-1H-indol-2-yl)phenol under basic conditions, followed by hydroxylation to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and piperazine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Reagents such as alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of alkylated piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a ligand for various receptors. It can be used in binding studies to understand receptor-ligand interactions.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. It may act as an antagonist or agonist for certain neurotransmitter receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The indole and piperazine rings allow it to mimic or block the action of natural ligands, thereby modulating receptor activity. This can lead to changes in cellular signaling pathways, affecting various physiological processes.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-1-piperazineethanol: Lacks the indole group, making it less versatile in biological applications.
4-(3-Methyl-1H-indol-2-yl)phenol: Lacks the piperazine and chlorophenyl groups, limiting its pharmacological potential.
1-(4-Chlorophenyl)piperazine: Lacks the indole and ethanol groups, reducing its binding affinity for certain receptors.
Uniqueness
The uniqueness of 4-(4-Chlorophenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol lies in its combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for both research and potential therapeutic applications.
特性
CAS番号 |
88737-60-4 |
|---|---|
分子式 |
C28H30ClN3O2 |
分子量 |
476.0 g/mol |
IUPAC名 |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-[4-(3-methyl-1H-indol-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C28H30ClN3O2/c1-20-26-4-2-3-5-27(26)30-28(20)21-6-12-25(13-7-21)34-19-24(33)18-31-14-16-32(17-15-31)23-10-8-22(29)9-11-23/h2-13,24,30,33H,14-19H2,1H3 |
InChIキー |
BXKXYKLBOODDDF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=CC=C(C=C5)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


